N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide
Description
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N3OS/c1-9-7-23-11(8-25-15(23)21-9)3-5-14(24)22-10-2-4-13(17)12(6-10)16(18,19)20/h2,4,6-8H,3,5H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCUNXOLDSDWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a synthetic compound characterized by its unique structure, which includes a trifluoromethyl group and an imidazo[2,1-b]thiazole moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of antimicrobial and anticancer properties.
- Molecular Formula : C16H13F4N3OS
- Molecular Weight : 371.354 g/mol
- CAS Number : 951535-75-4
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, which are critical for modulating biological processes effectively.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
Thiazole-based compounds have also demonstrated anticancer effects. For example, structural modifications in thiazole derivatives have led to enhanced cytotoxicity against various cancer cell lines. In vitro studies revealed that certain thiazole compounds exhibited IC50 values comparable to established anticancer agents like doxorubicin . The cytotoxic mechanisms are believed to involve apoptosis induction and cell cycle arrest.
Case Studies
- Anti-Tubercular Activity : A study synthesized a series of thiazole derivatives, including those structurally related to this compound. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, indicating promising anti-tubercular potential .
- Cytotoxicity Assessments : In evaluating the safety profile of these compounds, cytotoxicity tests on human embryonic kidney cells (HEK-293) demonstrated that the most active derivatives were non-toxic at therapeutic concentrations, suggesting their potential for further development in clinical settings .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorinated Groups | Enhance lipophilicity and binding affinity |
| Imidazo[2,1-b]thiazole Core | Critical for interaction with target biomolecules |
| Substituents on Phenyl Ring | Influence selectivity and potency against specific pathogens |
Comparison with Similar Compounds
Key Structural Features and Variations
The following table summarizes structural and functional differences between the target compound and its analogs:
Functional Group Impact
- Fluorine and Trifluoromethyl Groups : Present in the target compound and TAK-632, these groups improve metabolic stability and enhance hydrophobic interactions with target proteins .
- Imidazo[2,1-b]thiazole vs. Benzo[d]thiazole : The imidazothiazole core (target compound) may offer better kinase selectivity compared to benzothiazole derivatives (TAK-632), as seen in cytotoxicity studies .
- Methoxy/Ethoxy Substituents : In the benzo[d]thiazole analog (CAS 247913-83-3), these groups likely improve solubility but reduce membrane permeability compared to fluorine .
Q & A
Basic Research: How can I optimize the synthesis of this compound to improve yield and purity?
Answer:
The synthesis can be optimized using coupling agents like HBTU () or carbodiimide-based reagents (e.g., DCC/DMAP) for amide bond formation. For example:
- Reaction Solvent : Use THF or DCM, as these solvents minimize side reactions ().
- Purification : Column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., hexane/ethyl acetate) achieves >95% purity ().
- Catalytic Conditions : Triethylamine (TEA) as a base enhances reaction efficiency ().
- Yield Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ().
Advanced Research: What strategies address regioselectivity challenges during imidazo[2,1-b]thiazole ring formation?
Answer:
Regioselectivity in imidazo[2,1-b]thiazole synthesis is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct ring closure via resonance stabilization ( ).
- Temperature Control : Slow heating (40–60°C) reduces kinetic byproducts ().
- Catalytic Additives : Use Pd(OAc)₂ or CuI to stabilize transition states ().
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict favorable reaction pathways ( ).
Basic Research: How do I validate the compound’s structural integrity post-synthesis?
Answer:
Employ multi-spectral characterization:
- ¹H/¹³C-NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone ( ).
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-F at ~1200 cm⁻¹) ( ).
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (Δ < 0.4%) ().
Advanced Research: How can computational methods enhance understanding of its bioactivity?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., acetylcholinesterase) using PDB IDs like 4EY7 ( ).
- ADMET Prediction (SwissADME) : Assess pharmacokinetic properties (e.g., logP ~3.5 for blood-brain barrier penetration) ( ).
- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl) with IC₅₀ values ( ).
Basic Research: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Enzyme Inhibition : Acetylcholinesterase (Ellman’s method, IC₅₀ < 10 µM) or kinase assays (ATP-Glo™) ( ).
- Cytotoxicity (MTT Assay) : Test against cancer cell lines (e.g., MCF-7, IC₅₀ ~5–20 µM) ().
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid ().
Advanced Research: How to resolve contradictions in solubility and bioactivity data across studies?
Answer:
- Solubility Discrepancies : Compare solvent systems (e.g., DMSO vs. cyclodextrin complexes) ( ).
- Bioactivity Variability : Normalize data using positive controls (e.g., donepezil for acetylcholinesterase) ().
- Meta-Analysis : Apply ANOVA to pooled datasets (p < 0.05 significance) ( ).
Basic Research: What are the critical storage conditions to maintain stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation ().
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis ( ).
- Solvent Choice : Lyophilize and store in anhydrous DMSO ().
Advanced Research: How to design SAR studies focusing on the trifluoromethyl group?
Answer:
- Analog Synthesis : Replace CF₃ with Cl, Br, or methyl groups ( ).
- Bioisosteric Replacement : Test trifluoromethoxy or pentafluorosulfanyl analogs ( ).
- Crystallography : Resolve X-ray structures (CCDC deposition) to compare bond lengths/angles ().
Basic Research: What analytical techniques quantify the compound in biological matrices?
Answer:
- HPLC-UV : C18 column (5 µm, 4.6 × 250 mm), mobile phase: acetonitrile/water (70:30), λ = 254 nm ( ).
- LC-MS/MS : MRM transitions m/z 450 → 320 (ESI+) with LOQ = 1 ng/mL ().
Advanced Research: How to mitigate off-target effects in in vivo models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
